1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
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Overview
Description
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.25 g/mol It is characterized by the presence of a cyclopropyl group attached to a thiazole ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through several synthetic routes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-one: This compound has a ketone group instead of an alcohol group, which can lead to different chemical reactivity and applications.
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-amine: The presence of an amine group can impart different biological activities and synthetic utility.
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-thiol: The thiol group can provide unique reactivity, particularly in forming disulfide bonds and other sulfur-containing compounds.
Properties
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLPYAMSZVGBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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